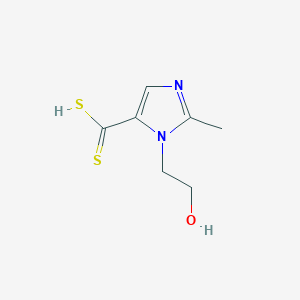
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with carbon disulfide and an alkylating agent such as ethylene oxide. The reaction typically takes place under basic conditions, using a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ethers, esters
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the formulation of specialty chemicals, including corrosion inhibitors and stabilizers.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and carbodithioic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl methacrylate (HEMA)
- 2-Hydroxyethyl acrylate (HEA)
- 2-Hydroxypropyl methacrylate (HPMA)
Comparison
1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other hydroxyethyl derivatives. The presence of the carbodithioic acid group further enhances its reactivity and potential applications in various fields. Unlike HEMA, HEA, and HPMA, which are primarily used in polymer chemistry and materials science, this compound finds broader applications in coordination chemistry, biology, and medicine.
Properties
CAS No. |
90173-93-6 |
|---|---|
Molecular Formula |
C7H10N2OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C7H10N2OS2/c1-5-8-4-6(7(11)12)9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
InChI Key |
ORHYJMPVPYYYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCO)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


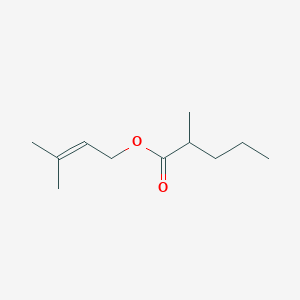
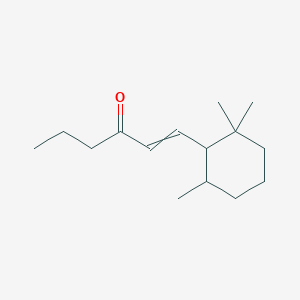

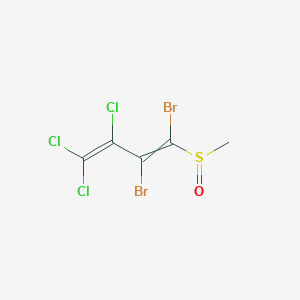
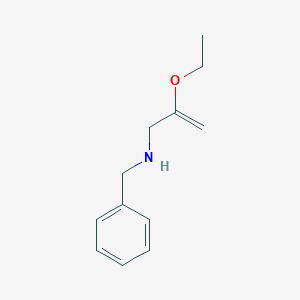
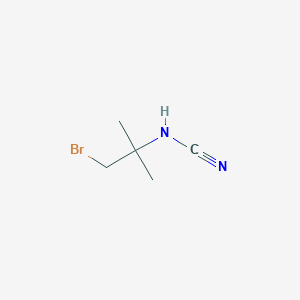
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
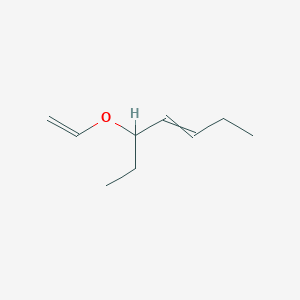
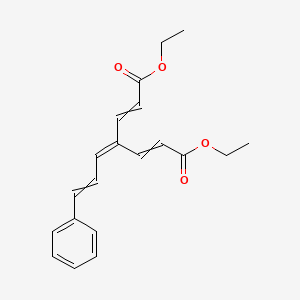
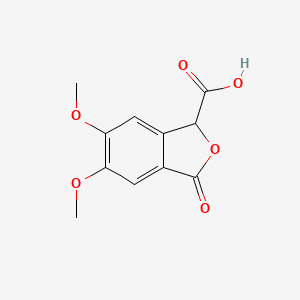
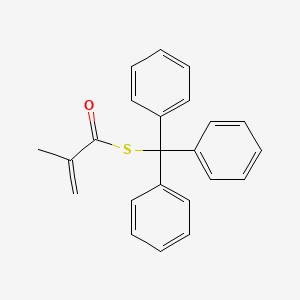
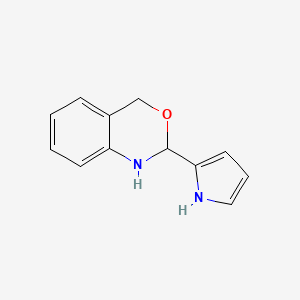
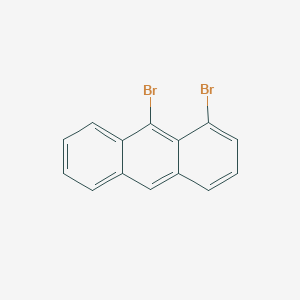
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
